8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine: is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial-scale production, the reaction conditions are optimized to enhance yield and reduce reaction time. The use of dry toluene and molecular sieves has been shown to improve the yield to 89% under a shorter reaction time of 5 hours . This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific structural features and the presence of multiple nitrogen atoms in its fused ring system. This structure imparts distinct biological activities and makes it a valuable compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C21H18N6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
11,12-dimethyl-10-(3-methylpyridin-2-yl)-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N6/c1-13-8-7-11-22-19(13)27-15(3)14(2)17-20(27)23-12-26-21(17)24-18(25-26)16-9-5-4-6-10-16/h4-12H,1-3H3 |
InChI Key |
VBMCPHRBSLNUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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